molecular formula C14H9N3S2 B11147173 6-Phenyl-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole

6-Phenyl-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole

Cat. No.: B11147173
M. Wt: 283.4 g/mol
InChI Key: MEPLSUVGJKIFLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-phenyl-2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazole is a heterocyclic compound that belongs to the class of triazolothiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 6-phenyl-2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazole makes it an interesting subject for scientific research due to its potential pharmacological properties.

Preparation Methods

The synthesis of 6-phenyl-2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiophenol with phenyl isothiocyanate to form a thiourea intermediate, which is then cyclized with hydrazine hydrate to yield the desired triazolothiazole compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

6-phenyl-2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazole can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-phenyl-2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazole involves its interaction with specific molecular targets. For example, it can bind to DNA and inhibit the activity of topoisomerase enzymes, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells .

Properties

Molecular Formula

C14H9N3S2

Molecular Weight

283.4 g/mol

IUPAC Name

6-phenyl-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazole

InChI

InChI=1S/C14H9N3S2/c1-2-5-10(6-3-1)11-9-19-14-15-13(16-17(11)14)12-7-4-8-18-12/h1-9H

InChI Key

MEPLSUVGJKIFLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC(=NN23)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.